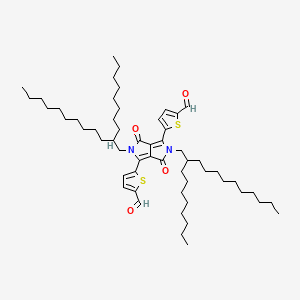
Dpp812-cho
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPP812-CHO, also known as 5,5’- (2,5-Bis (2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c]pyrrole-1,4-diyl)bis (thiophene-2-carbaldehyde), is a complex organic compound with the molecular formula C56H88N2O4S2 and a molecular weight of 917.44 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core and thiophene-2-carbaldehyde groups.
準備方法
The synthesis of DPP812-CHO involves the reaction of N-Formylpiperidine with 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
DPP812-CHO undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
科学的研究の応用
DPP812-CHO has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymer semiconductors, which are essential for organic field-effect transistors (OFETs) . In biology and medicine, this compound derivatives are being explored for their potential use in gene therapy as non-viral gene carriers . Additionally, this compound has applications in the development of organic photovoltaic materials and other advanced materials used in various industries .
作用機序
The mechanism of action of DPP812-CHO involves its interaction with specific molecular targets and pathways. For instance, in the context of gene therapy, this compound derivatives can facilitate the delivery of nucleic acids into cells by forming stable complexes with the genetic material. This process involves the binding of this compound to the cell membrane and subsequent internalization through endocytosis . The exact molecular targets and pathways involved may vary depending on the specific application and derivative used.
類似化合物との比較
DPP812-CHO can be compared with other similar compounds, such as 2-Thiophenecarboxaldehyde and its derivatives . These compounds share structural similarities but differ in their specific functional groups and properties. This compound is unique due to its pyrrolo[3,4-c]pyrrole core and the presence of octyldodecyl side chains, which contribute to its distinct chemical and physical properties. Other similar compounds include 5,5’- (2,5-bis (2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c] pyrrole-1,4-diyl) bis (thiophene-2-aldehyde) and 5- (4- (4-formylthiophen-2-yl)-2,5-bis (2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde .
特性
分子式 |
C56H88N2O4S2 |
|---|---|
分子量 |
917.4 g/mol |
IUPAC名 |
5-[4-(5-formylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C56H88N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)41-57-53(49-39-37-47(43-59)63-49)51-52(55(57)61)54(50-40-38-48(44-60)64-50)58(56(51)62)42-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-46H,5-36,41-42H2,1-4H3 |
InChIキー |
QSMYLECDZUUZRN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C=O)C1=O)C4=CC=C(S4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



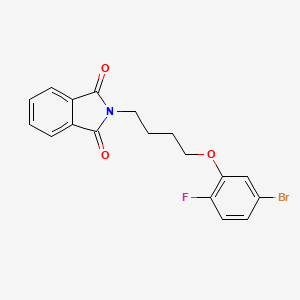
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)


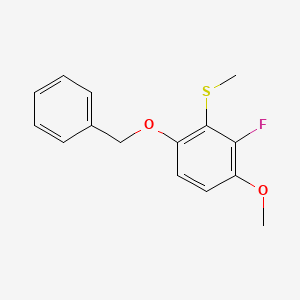

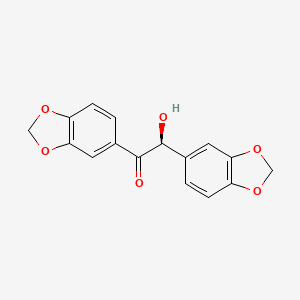
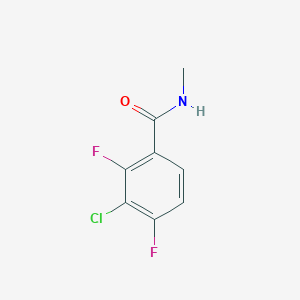
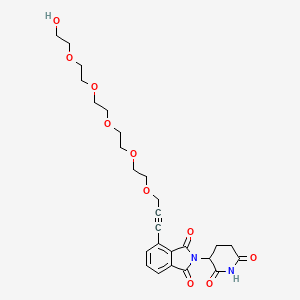


![(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765927.png)

